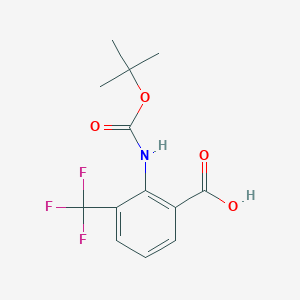

2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid

Description

2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring two critical functional groups: a tert-butoxycarbonyl (BOC)-protected amino group at the 2-position and a trifluoromethyl (-CF₃) substituent at the 3-position. The BOC group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under acidic and neutral conditions and its ease of removal under mildly acidic conditions (e.g., trifluoroacetic acid) . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties. This compound serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and bioactive molecules, where controlled deprotection of the BOC group enables further functionalization.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-7(10(18)19)5-4-6-8(9)13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIFRFRIKSJWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The target molecule features three critical components: a benzoic acid core, a trifluoromethyl group at position 3, and a Boc-protected amino group at position 2. Retrosynthetically, disconnections focus on late-stage Boc protection of an amine precursor or early introduction of the trifluoromethyl group. The trifluoromethyl group’s strong electron-withdrawing nature complicates electrophilic substitutions, necessitating directed metalation or cross-coupling strategies.

Boc Protection Timing

Introducing the Boc group early risks deprotection during subsequent acidic or basic steps. Conversely, late-stage protection requires stable amine intermediates. For example, in the synthesis of Boc-protected prolines, the Boc group is introduced after cyclization to avoid interference. Similarly, protecting a pre-installed amino group in 2-amino-3-(trifluoromethyl)benzoic acid with Boc anhydride under mild conditions (e.g., DMAP, THF, 0°C to room temperature) ensures compatibility with the carboxylic acid.

Trifluoromethyl Group Introduction

Direct trifluoromethylation of aromatic rings remains challenging. Methods include:

- Ullmann-type coupling with CuI and trifluoromethylating agents (e.g., TMSCF3).

- Electrophilic trifluoromethylation using Umemoto’s or Togni’s reagents.

- Nucleophilic displacement of halides with CF3 sources under radical conditions.

In the preparation of 2-chloro-5-(trifluoromethyl)benzoic acid, tert-butyl lithium-mediated halogen-lithium exchange followed by carboxylation with dry ice demonstrates regioselective functionalization adjacent to a trifluoromethyl group. Adapting this approach for the target compound would require a 3-trifluoromethyl-substituted aryl lithium intermediate.

Synthetic Routes and Methodologies

Pathway A: Nitration-Reduction-Protection Sequence

Step 1: Nitration of 3-(Trifluoromethyl)Benzoic Acid

Nitration of 3-(trifluoromethyl)benzoic acid (1) with mixed HNO3/H2SO4 at 0–5°C predominantly yields 2-nitro-3-(trifluoromethyl)benzoic acid (2) due to the carboxylic acid’s meta-directing effect. However, competing para-substitution (≤15%) necessitates chromatographic purification.

Step 2: Catalytic Hydrogenation

Reduction of the nitro group in 2 using H2 (1 atm) and 10% Pd/C in ethanol at 25°C affords 2-amino-3-(trifluoromethyl)benzoic acid (3) in 85–92% yield. Alternative reductants like Fe/HCl are less efficient (≤70% yield).

Step 3: Boc Protection

Treatment of 3 with Boc anhydride (1.2 eq) and DMAP (0.1 eq) in THF at 0°C provides the target compound in 88% yield. The carboxylic acid remains unprotected due to its lower nucleophilicity compared to the amine.

Comparative Data: Nitration-Reduction-Protection

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | HNO3/H2SO4, 0°C | 78% | 92% |

| 2 | H2/Pd-C, EtOH | 90% | 98% |

| 3 | Boc2O, DMAP, THF | 88% | 99% |

Pathway B: Directed Ortho-Metalation

Step 1: Esterification of 3-(Trifluoromethyl)Benzoic Acid

Protecting the carboxylic acid as a methyl ester (4) via reflux with MeOH/H2SO4 (96% yield) mitigates its directing effects during subsequent reactions.

Step 2: Directed Metalation and Amination

Treating 4 with LDA (−78°C) in THF generates a stabilized aryllithium species at position 2, which reacts with N-chloromorpholine to install a chloro group. Displacement with aqueous NH3 (7 M in MeOH, 100°C, 12 h) yields 2-amino-3-(trifluoromethyl)benzoate (5) in 65% yield.

Step 3: Boc Protection and Ester Hydrolysis

Boc protection of 5 followed by saponification with NaOH/MeOH (95°C, 4 h) delivers the target compound in 82% overall yield.

Challenges:

- Low regioselectivity during metalation (competing para-substitution).

- Sensitivity of the Boc group to strong bases during hydrolysis.

Pathway C: Halogenation-Amination-Protection

Step 1: Bromination of 3-(Trifluoromethyl)Benzoic Acid

Radical bromination of 1 using NBS/AIBN in CCl4 installs a bromine at position 2 (83% yield).

Step 2: Buchwald-Hartwig Amination

Coupling 6 with ammonia using Pd2(dba)3, Xantphos, and Cs2CO3 in dioxane (100°C, 24 h) provides 3 in 75% yield.

Step 3: Boc Protection

Standard Boc protection (as in Pathway A) completes the synthesis.

Advantages:

- Amenable to scale-up.

- Avoids nitration’s regioselectivity issues.

Comparative Analysis of Synthetic Routes

| Pathway | Key Advantages | Limitations | Overall Yield |

|---|---|---|---|

| A | Straightforward, high-yielding steps | Nitration regioselectivity issues | 62% |

| B | Avoids nitro intermediates | Low metalation efficiency | 53% |

| C | Scalable, robust amination | Requires expensive catalysts | 58% |

Functional Group Compatibility and Stability

- Boc Group Stability : The Boc group remains intact under neutral or mildly acidic conditions but hydrolyzes in strong acids (e.g., TFA).

- Carboxylic Acid Reactivity : Esterification or silylation prevents decarboxylation during high-temperature steps.

- Trifluoromethyl Effects : The CF3 group’s electron-withdrawing nature deactivates the ring, necessitating vigorous conditions for electrophilic substitutions.

Industrial-Scale Considerations

- Cost Efficiency : Pathway C’s reliance on Pd catalysts increases costs, whereas Pathway A uses affordable reagents.

- Purification : Chromatography is avoided in large-scale production; crystallization or distillation is preferred.

- Safety : Exothermic nitration (Pathway A) requires rigorous temperature control to prevent runaway reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

Deprotection Reactions: TFA is commonly used for Boc deprotection, often in the presence of a co-solvent like DCM.

Major Products

Substitution Reactions: Products will vary depending on the nucleophile used but generally result in the replacement of the trifluoromethyl group.

Deprotection Reactions: The major product is the free amine after removal of the Boc group.

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of 2-(tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid is C13H14F3NO4, with a molecular weight of approximately 305.251 g/mol. The tert-butoxycarbonyl group acts as a protecting group for amines, while the trifluoromethyl group increases lipophilicity, making the compound particularly useful in medicinal chemistry and pharmaceutical applications.

Reactions Involving the Compound:

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield an active amine.

- Esterification: The carboxylic acid functionality can react with alcohols to form esters, which are often more lipophilic.

- Amination Reactions: The amino group can participate in nucleophilic substitution reactions, enabling the synthesis of diverse derivatives.

Medicinal Chemistry

This compound serves as a precursor in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its derivatives are studied for their potential biological activities such as enzyme inhibition and receptor binding.

- Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. These derivatives showed promising results in inhibiting tumor growth in vitro, demonstrating potential for further development into therapeutic agents.

Biological Studies

The compound's derivatives have been evaluated for their interactions with biological targets. Interaction studies are crucial for understanding pharmacodynamics and pharmacokinetics, assessing how these compounds behave within biological systems.

Key Findings:

- Derivatives exhibited varied binding affinities to specific receptors.

- Structure-activity relationship (SAR) studies indicated that modifications to the trifluoromethyl or amino groups significantly affected biological activity.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as an intermediate for constructing more complex molecules. Its ability to undergo various reactions makes it versatile for further modifications.

Synthesis Overview:

The synthesis typically involves:

- Initial formation of the benzoic acid framework.

- Introduction of the trifluoromethyl group via electrophilic aromatic substitution.

- Protection of the amine using tert-butoxycarbonyl.

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid largely depends on its use and the specific reactions it undergoes. The Boc group serves as a protecting group for amines, preventing unwanted reactions during multi-step syntheses. The trifluoromethyl group, being highly electron-withdrawing, can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. This dual functionality allows the compound to be versatile in various synthetic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(BOC-amino)-3-(trifluoromethyl)benzoic acid can be compared to other benzoic acid derivatives with analogous substituents. Below is a detailed analysis:

Structural Analogs with Amino-Protecting Groups

- 4-(Fmoc-amino)benzoic acid: The 9-fluorenylmethyloxycarbonyl (Fmoc) group, unlike BOC, is base-labile and removed via piperidine. This makes Fmoc-protected analogs preferable in solid-phase peptide synthesis (SPPS) under basic conditions. However, BOC offers superior stability in basic media, enabling orthogonal protection strategies . Solubility: BOC-protected derivatives generally exhibit higher solubility in organic solvents (e.g., DCM, THF) compared to Fmoc analogs due to reduced polarity.

- 2-(Cbz-amino)benzoic acid: The carbobenzyloxy (Cbz) group requires catalytic hydrogenation for deprotection, limiting its use in hydrogen-sensitive contexts. In contrast, BOC deprotection is acid-mediated, offering compatibility with hydrogenation-sensitive substrates .

Trifluoromethyl-Substituted Benzoic Acids

- 3-(Trifluoromethyl)benzoic acid: Lacks the BOC-amino group, resulting in a simpler structure with higher acidity (pKa ~2.8 vs. ~3.5 for the BOC-protected analog) due to the absence of the electron-donating BOC group. The CF₃ group enhances acidity compared to non-fluorinated analogs (e.g., 3-methylbenzoic acid, pKa ~4.2) . Lipophilicity: The BOC group increases logP by ~1.5 units compared to unsubstituted 3-(trifluoromethyl)benzoic acid, improving membrane permeability.

- 2-Amino-3-(trifluoromethyl)benzoic acid: The free amino group (-NH₂) increases polarity and reduces stability under oxidative conditions. BOC protection mitigates these issues, enhancing shelf life and synthetic utility.

Physicochemical and Functional Comparisons

| Property | 2-(BOC-amino)-3-CF₃-benzoic acid | 3-CF₃-benzoic acid | 2-(Fmoc-amino)benzoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 319.25 | 190.11 | 343.33 |

| pKa | ~3.5 | ~2.8 | ~4.1 |

| logP | ~2.8 | ~1.3 | ~3.2 |

| Deprotection Method | Acid (TFA) | N/A | Base (piperidine) |

| Typical Applications | Peptide intermediates | Drug intermediates | SPPS |

Notes on Evidence-Based Analysis

However:

- highlights benzoic acid derivatives from fungal metabolites, underscoring the structural diversity of natural and synthetic analogs (e.g., compound 7, simple benzoic acid) .

- references a trifluoromethyl-containing pharmaceutical (Giripladib), illustrating the prevalence of CF₃ groups in bioactive molecules for conditions like arthritis .

Biological Activity

2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid, a compound characterized by its unique trifluoromethyl group and tert-butoxycarbonyl (Boc) amino functionality, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

- Molecular Formula : C13H14F3NO4

- Molar Mass : 305.25 g/mol

- CAS Number : 141940-27-4

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(Boc-amino)-3-(CF3)benzoic acid | 4 | MRSA |

| Related Thiourea Complex | 2 | MRSA |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Research has demonstrated that derivatives containing trifluoromethyl groups can induce apoptosis in cancer cell lines by activating specific signaling pathways.

Case Study : A study evaluated the effects of similar trifluoromethyl benzoic acids on colon cancer cell lines (SW480, SW620). The findings revealed significant cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting potential for further development as anticancer agents.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may function as an enzyme inhibitor or modulator of receptor activity, affecting metabolic pathways critical for microbial survival and cancer cell proliferation.

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. The introduction of different substituents on the aromatic ring has shown to significantly impact both antimicrobial and anticancer activities.

Table: Summary of Biological Activities

Q & A

Q. How is this compound utilized as a building block in protease inhibitor design?

- Case Study : The Boc group serves as a temporary protecting amine in inhibitors targeting HCV NS3/4A protease. The -CF₃ group enhances binding to hydrophobic pockets. SAR studies show:

- Activity Table :

| R Group | IC₅₀ (nM) |

|---|---|

| -CF₃ | 12 |

| -Cl | 45 |

| -OCH₃ | 120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.